molecular formula C18H22N2O B3052182 Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide CAS No. 39201-71-3

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide

Cat. No.: B3052182
CAS No.: 39201-71-3
M. Wt: 282.4 g/mol
InChI Key: KPECXSXHWHXFJZ-UHFFFAOYSA-N
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Description

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a chemical compound with the molecular formula C18H22N2O. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a diazene moiety, with an oxide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide typically involves the reaction of 2,4,6-trimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and to achieve high yields of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and safety of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .

Scientific Research Applications

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and aromatic moieties. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways and cellular processes, contributing to its potential biological activities .

Comparison with Similar Compounds

Uniqueness: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPECXSXHWHXFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498233
Record name 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-71-3
Record name 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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